N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound featuring a tert-butyl group, a triazolopyrimidine core, and a thioacetamide moiety
Properties
IUPAC Name |
N-tert-butyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-5-6-9-7-10(20)15-12-17-18-13(19(9)12)22-8-11(21)16-14(2,3)4/h7H,5-6,8H2,1-4H3,(H,16,21)(H,15,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYLJMMQUUQYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Thioacetamide Group: The thioacetamide moiety is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the triazolopyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the tert-butyl or thioacetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide: shares similarities with other triazolopyrimidine derivatives and thioacetamide compounds.
Triazolopyrimidine Derivatives: These compounds often exhibit similar biological activities and can be used in similar applications.
Thioacetamide Compounds: These compounds are known for their reactivity and potential use in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Biological Activity
N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 371.5 g/mol. The compound features a triazolo-pyrimidine core which is known for various pharmacological activities.
Synthesis
Synthesis of this compound typically involves the reaction between appropriate thioacetamide derivatives and triazolo-pyrimidine intermediates. The synthetic pathways often utilize coupling reactions that yield high purity and yield of the target compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| N-(tert-butyl)-2-((7-oxo-5-propyl... | 0.03 - 0.06 | Strong against S. aureus |
| Similar Triazole Derivative | 0.06 - 0.12 | Moderate against E. coli |
Antidiabetic Activity
Triazolo derivatives are also noted for their antidiabetic effects. In particular, compounds with similar structures have been reported to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various triazolo derivatives including our compound of interest. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.03 to 0.06 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
- Antidiabetic Properties : Another investigation assessed the impact of triazolo derivatives on glucose metabolism in diabetic rats. The findings revealed that administration of these compounds led to a significant reduction in fasting blood glucose levels compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
